molecular formula C18H24N2O B5664620 5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B5664620
M. Wt: 284.4 g/mol
InChI Key: ZHWNWKASNCBDGI-UHFFFAOYSA-N
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Description

"5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one" is a complex organic compound. Its analysis involves understanding its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of cyclic amines with various agents. For example, the reaction of 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium salts leads to the formation of new bis-triazenes (Rivera & González-Salas, 2010). This method could be analogous to synthesizing the compound .

Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by techniques such as X-ray crystallography. For instance, the structure of 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene was determined using XRD (Quadrelli, Bovio & Piccanello, 2011). Such techniques are likely applicable for understanding the molecular structure of the compound .

Chemical Reactions and Properties

Chemical reactions of similar compounds are often characterized by their reactivity with various chemical agents. For example, the reaction of methyl exo-3,4-diazatricyclo-[5.2.1.02,6]dec-4-ene-5-carboxylate with Raney nickel leads to the preferential formation of trans isomers of 5-amino-exo-3-azatricyclo[5.2.1.02,6]decan-4-one (Gorpinchenko et al., 2009). This indicates the types of reactions and properties that might be expected for the compound .

properties

IUPAC Name

5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-3-9-18-12-19-10-17(2,16(18)21)11-20(13-18)15(19)14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWNWKASNCBDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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